

N-Boc-5-bromoanthranilic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Boc-5-Bromoanthranilic acid*

Cat. No.: *B1300229*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of **N-Boc-5-bromoanthranilic acid**, a key intermediate in organic synthesis and drug discovery. The strategic placement of the bromine atom and the versatile Boc-protecting group make this molecule a valuable building block for the creation of complex heterocyclic scaffolds and novel therapeutic agents.

Core Chemical Properties

N-Boc-5-bromoanthranilic acid, also known as 2-(tert-butoxycarbonylamino)-5-bromobenzoic acid, is a derivative of anthranilic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality enhances its utility in multi-step syntheses by preventing unwanted side reactions. While specific experimental data for **N-Boc-5-bromoanthranilic acid** is not extensively published, its properties can be inferred from its constituent parts: 5-bromoanthranilic acid and the N-Boc protecting group.

Physical and Chemical Data

The following tables summarize the known physical and chemical properties of the parent compound, 5-bromoanthranilic acid, and provide expected values for **N-Boc-5-bromoanthranilic acid** based on related structures.

Table 1: Physical Properties of 5-Bromoanthranilic Acid

Property	Value	Reference
Molecular Formula	C ₇ H ₆ BrNO ₂	[1][2]
Molecular Weight	216.03 g/mol	[1][2]
Melting Point	218-219 °C	[1]
Appearance	Crystals	[1]
Solubility	Very slightly soluble in water; moderately soluble in alcohol, ether, chloroform, benzene, acetic acid; freely soluble in acetone.	[1]

Table 2: Predicted and Analogous Data for **N-Boc-5-bromoanthranilic Acid**

Property	Predicted/Analogous Value	Notes
Molecular Formula	C ₁₂ H ₁₄ BrNO ₄	-
Molecular Weight	316.15 g/mol	-
Melting Point	Expected to be lower than the parent amine due to the bulky Boc group. For comparison, N-Boc-glycine has a melting point of 86-89 °C.[3]	This is an estimation.
Solubility	Expected to have increased solubility in non-polar organic solvents compared to the parent amine.	The Boc group increases lipophilicity.

Synthesis and Experimental Protocols

The synthesis of **N-Boc-5-bromoanthranilic acid** is typically achieved in a two-step process from anthranilic acid. The first step involves the regioselective bromination of anthranilic acid to

yield 5-bromoanthranilic acid. The second step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol 1: Synthesis of 5-Bromoanthranilic Acid

This protocol is based on the established method of bromination of anthranilic acid.[\[4\]](#)

Materials:

- Anthranilic acid
- Glacial acetic acid
- Bromine
- Benzene
- Concentrated hydrochloric acid
- Water

Procedure:

- Dissolve anthranilic acid in glacial acetic acid and cool the solution to below 15 °C.
- Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. Continue the addition until a persistent reddish-brown color is observed.
- A thick white precipitate of the hydrobromide salts of mono- and di-bromo anthranilic acids will form.
- Filter the product and wash with benzene.
- To isolate the monobrominated product, boil the crude product with water containing concentrated hydrochloric acid and filter while hot.
- Extract the insoluble residue with boiling water twice more.

- Cool the combined filtrates to precipitate 5-bromoanthranilic acid as white, glistening crystals.
- Filter the crystals, wash with cold water, and dry.

Experimental Protocol 2: N-Boc Protection of 5-Bromoanthranilic Acid

This is a general and robust procedure for the N-tert-butoxycarbonylation of amino acids.

Materials:

- 5-Bromoanthranilic acid
- Di-tert-butyl dicarbonate (Boc_2O)
- Sodium hydroxide (or other suitable base like triethylamine)
- Dioxane (or other suitable solvent like THF or tert-butanol)
- Water
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Hydrochloric acid (1M)

Procedure:

- Dissolve 5-bromoanthranilic acid in a mixture of dioxane and 1M sodium hydroxide solution at 0 °C (ice bath).
- To this stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise over 30 minutes.

- Allow the reaction mixture to warm to room temperature and stir overnight.
- Remove the dioxane under reduced pressure.
- Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
- Cool the aqueous layer to 0 °C and acidify with 1M hydrochloric acid to a pH of 2-3.
- A white precipitate of **N-Boc-5-bromoanthranilic acid** should form.
- Extract the product into ethyl acetate (3 x 50 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The chemical reactivity of **N-Boc-5-bromoanthranilic acid** is dictated by the three main functional groups: the carboxylic acid, the N-Boc protected amine, and the aryl bromide.

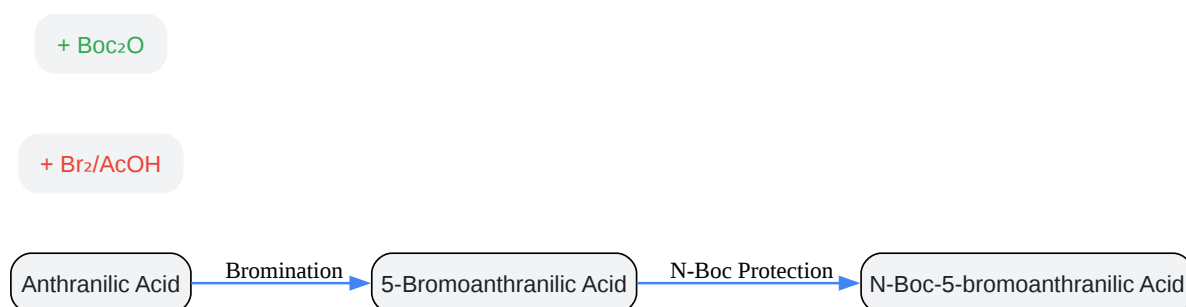
- **Carboxylic Acid:** The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and reduction. This allows for the coupling of **N-Boc-5-bromoanthranilic acid** with various amines, alcohols, and other nucleophiles, making it a valuable building block in peptide synthesis and the construction of more complex molecules.
- **N-Boc Protected Amine:** The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.^[5] It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, to reveal the free amine.^[5] This orthogonality makes it an excellent choice for protecting the amino group during modifications at other parts of the molecule.
- **Aryl Bromide:** The bromine atom on the aromatic ring is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents at

the 5-position of the anthranilic acid scaffold, enabling the synthesis of diverse compound libraries for drug discovery.

The combination of these reactive sites makes **N-Boc-5-bromoanthranilic acid** a key intermediate in the synthesis of various heterocyclic compounds, including quinazolinones, benzodiazepines, and other structures of medicinal interest.[4]

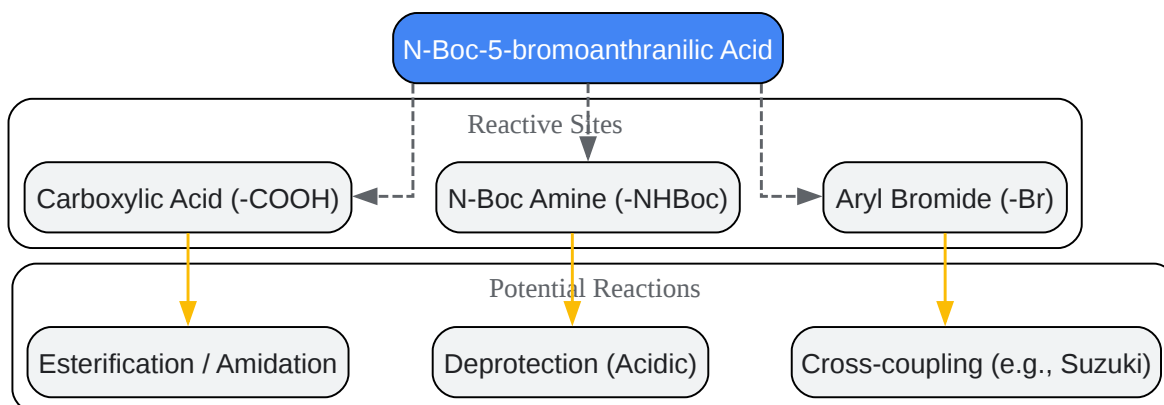
Visualizing the Synthetic Pathway and Logic

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and the logical relationships of the functional groups in **N-Boc-5-bromoanthranilic acid**.



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Caption: Synthetic pathway to **N-Boc-5-bromoanthranilic acid**.



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Caption: Reactivity map of **N-Boc-5-bromoanthranilic acid**.

Spectroscopic Data (Analogous Compounds)

While specific spectra for **N-Boc-5-bromoanthranilic acid** are not readily available in the public domain, data from structurally similar compounds can provide valuable insights for characterization.

¹H NMR: For a similar compound, N-Boc-5-hydroxyanthranilic acid, characteristic proton signals would be expected in the aromatic region (around 7-8 ppm), a singlet for the Boc group protons at approximately 1.5 ppm, and a broad singlet for the NH proton.[6] The bromine atom in **N-Boc-5-bromoanthranilic acid** would influence the chemical shifts and coupling patterns of the aromatic protons.

IR Spectroscopy: The IR spectrum of **N-Boc-5-bromoanthranilic acid** is expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700-1720 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1700 cm⁻¹). The O-H stretch of the carboxylic acid would be a broad band in the region of 2500-3300 cm⁻¹. For comparison, the IR spectrum of N-Boc-glycine shows similar characteristic peaks.[7]

Conclusion

N-Boc-5-bromoanthranilic acid is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactive sites allow for a wide range of chemical transformations in a controlled manner. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which can aid researchers and scientists in the design and execution of novel synthetic strategies for the development of new chemical entities.

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